4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol
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Overview
Description
4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol is a complex organic compound that features a bromophenyl group, an imidazole ring, and an ethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts and automated reaction systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity or protein function. The bromophenyl group may participate in halogen bonding, influencing molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer activities.
4-Bromophenylacetic acid: Used in organic synthesis and as an intermediate in pharmaceutical production.
Uniqueness
4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an imidazole ring and a bromophenyl group allows for versatile applications in various fields.
Properties
Molecular Formula |
C19H20BrN3O2 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4-[[[5-(4-bromophenyl)-1-methylimidazol-2-yl]amino]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C19H20BrN3O2/c1-3-25-18-10-13(4-9-17(18)24)11-21-19-22-12-16(23(19)2)14-5-7-15(20)8-6-14/h4-10,12,24H,3,11H2,1-2H3,(H,21,22) |
InChI Key |
TYFYMFIQIJRXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=NC=C(N2C)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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